molecular formula C19H21N3O3 B5788626 1-(2,3-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine

1-(2,3-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine

Cat. No. B5788626
M. Wt: 339.4 g/mol
InChI Key: RHBCHIFWDLJIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine, commonly known as DNBP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DNBP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Mechanism of Action

The exact mechanism of action of DNBP is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. DNBP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
DNBP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of neurotrophic factors, and the reduction of inflammation. DNBP has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

DNBP has several advantages for laboratory experiments, including its high potency and selectivity for specific receptors. DNBP also has a long half-life, which allows for sustained effects. However, DNBP has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on DNBP, including the development of novel DNBP derivatives with improved potency and selectivity, the investigation of its potential use in the treatment of other neurological disorders, and the determination of its safety and efficacy in human clinical trials. Further research is also needed to elucidate the exact mechanism of action of DNBP and its potential side effects.
Conclusion:
In conclusion, DNBP is a piperazine derivative that has gained attention in the field of scientific research due to its potential therapeutic applications. DNBP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Further research is needed to determine the safety and efficacy of DNBP in humans and to elucidate its exact mechanism of action.

Synthesis Methods

DNBP can be synthesized through various methods, including the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-nitrobenzoyl chloride in the presence of a base or the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-nitrobenzoyl isothiocyanate. The resulting compound is purified through various techniques, including column chromatography and recrystallization.

Scientific Research Applications

DNBP has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. DNBP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. DNBP has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.

properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-5-3-8-18(15(14)2)20-9-11-21(12-10-20)19(23)16-6-4-7-17(13-16)22(24)25/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBCHIFWDLJIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,3-Dimethylphenyl)piperazin-1-yl](3-nitrophenyl)methanone

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